4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one
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Overview
Description
“4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one” is a versatile chemical compound with potential applications in scientific research. It is a benzofuran derivative, which is a class of compounds that exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves reactions with other compounds. For instance, reactions of 7-hydroxy-2-methyl-8-formylisoflavone with 4-chloromethylcoumarins synthesized 8-(coumarin-4-yl)furo[2,3-h]chromones, which reacted with 2-bromoacetylbenzofuran to produce 8-(benzofuroyl)furo[2,3-h]chromone .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains multiple functional groups including a benzofuran ring and a chromen-2-one ring .Chemical Reactions Analysis
Benzofuran derivatives, such as “this compound”, can undergo various chemical reactions. For example, the corresponding furochromones can be recyclized through the action of hydrazine hydrate to give 4-hydroxybenzofurans with pyrazole and coumarin or benzofuroyl substituents .Scientific Research Applications
Structural Analysis and Conformation
One study focused on the crystal structure of imperatorin, a compound closely related to 4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one. It revealed two independent molecules with different conformations of the 3-methylbutyl group, highlighting the structural diversity and complexity of this class of compounds (Atta-ur-rahman et al., 2004).
Supramolecular Interactions
Another study elucidated the crystal structure of a mixed crystal of imperatorin and phellopterin, showcasing C-H…O, C-H…π, and π-π interactions. These findings contribute to understanding the supramolecular arrangements and interactions that could influence the physical properties and reactivity of such compounds (P. Cox et al., 2003).
Green Synthesis Approaches
Research on green chemistry has led to the development of a catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the compound's relevance in sustainable chemical synthesis processes. This method emphasizes high yields, atom-efficiency, and environmental friendliness (Manoj Kumar et al., 2015).
Biological Activity Studies
A study on Pd(II) complexes with chromone-based Schiff bases, including compounds structurally related to this compound, explored their synthesis, characterization, and biological activities. These complexes demonstrated potential antimicrobial activities, highlighting the compound's role in the development of new antimicrobial agents (P. Kavitha & K. Reddy, 2016).
Novel Synthetic Routes
Innovative synthetic routes have been developed for producing compounds with the chromen-2-one structure, demonstrating the chemical versatility and potential for generating biologically active derivatives. Such methodologies involve one-pot synthesis and highlight the compound's significance in medicinal chemistry (Zhengquan Zhou et al., 2013).
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure of this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a wide array of biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14(2)9-10-24-16-7-8-20-17(12-16)18(13-22(23)26-20)21-11-15-5-3-4-6-19(15)25-21/h3-9,11-13H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMRHWKAURWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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